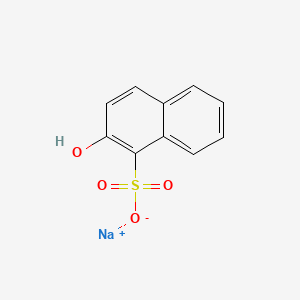

Armstrong acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

25059-14-7 |

|---|---|

Molecular Formula |

C10H8NaO4S |

Molecular Weight |

247.22 g/mol |

IUPAC Name |

sodium;2-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6,11H,(H,12,13,14); |

InChI Key |

LQELEHYKRUQLJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O.[Na] |

Other CAS No. |

25059-14-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Armstrong's Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Armstrong's acid, chemically known as naphthalene-1,5-disulfonic acid. It details the synthesis procedures, underlying reaction mechanisms, and key quantitative data relevant to its production and use. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who work with or are interested in this important chemical compound.

Introduction to Armstrong's Acid

Armstrong's acid is a fluorescent organic compound with the chemical formula C₁₀H₆(SO₃H)₂.[1] It is a member of the naphthalenedisulfonic acid isomer family and is typically obtained as a colorless, crystalline solid, often in its tetrahydrate form.[1] As a sulfonic acid, it is a strong acid.[1] Its applications are diverse, ranging from its use as an intermediate in the synthesis of dyes and pigments to its function as a counterion for basic drug compounds.[1][2]

Synthesis of Armstrong's Acid

The primary method for synthesizing Armstrong's acid is through the disulfonation of naphthalene using oleum (fuming sulfuric acid), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][3] The reaction is an electrophilic aromatic substitution.

Comparative Analysis of Sulfonating Agents

Both fuming sulfuric acid and oleum are potent sulfonating agents. Oleum is essentially a more concentrated form of sulfuric acid, containing excess sulfur trioxide.[3][4] This excess SO₃ makes oleum a more reactive and aggressive sulfonating agent compared to concentrated sulfuric acid alone.[3] The choice between fuming sulfuric acid and oleum can influence the reaction rate and the degree of sulfonation. For the synthesis of Armstrong's acid, which requires the introduction of two sulfonic acid groups, the high reactivity of oleum is generally preferred.

Experimental Protocols

Two primary protocols for the synthesis of Armstrong's acid are prevalent in the literature. They differ slightly in their reaction conditions, particularly in the concentration of oleum and the temperature profile.

Protocol 1: Two-Step Oleum Addition

This protocol involves the initial sulfonation of naphthalene with a lower concentration of oleum, followed by the addition of a more concentrated oleum to drive the reaction to disulfonation.

-

Step 1: Naphthalene is mixed with 20% oleum at a controlled temperature of 20–35 °C.

-

Step 2: 65% oleum is gradually added to the reaction mixture, with further naphthalene added alternately.

-

Step 3: The mixture is then heated at 55 °C for 6 hours to ensure complete disulfonation.

-

Step 4 (Work-up): The reaction mixture is added to water. Armstrong's acid can be precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate.[5]

-

Yield: This method typically results in an isolated yield of approximately 53%.[5]

Protocol 2: Single Sulfonating Agent with Temperature Gradient

This protocol utilizes fuming sulfuric acid and a specific temperature program to achieve the desired product.

-

Step 1: Refined naphthalene (75g) is slowly added to fuming sulfuric acid (180g) in a sulfonation pot, maintaining the temperature at 30 °C. The reaction is allowed to proceed for 3-4 hours.

-

Step 2: An additional 500g of fuming sulfuric acid is slowly added, and the reaction continues at 30 °C for another 3 hours.

-

Step 3: The temperature is then raised and maintained at 160–162 °C for 1.5 hours.[5]

-

Step 4 (Work-up): The resulting solution, containing approximately 55% solid content, is then processed to isolate the product.[5]

Purification of Armstrong's Acid

Purification is a critical step to obtain high-purity Armstrong's acid. The crude product from the synthesis can be purified by precipitation.

-

Precipitation as the Free Acid: The acidic reaction mixture is diluted with water and cooled, causing the less soluble Armstrong's acid to precipitate out.

-

Precipitation as the Disodium Salt: The reaction mixture is neutralized with a sodium base (e.g., sodium sulfate in an alkaline solution). The resulting disodium salt of Armstrong's acid, being less soluble in the reaction medium, precipitates and can be collected by filtration.[5]

Reaction Mechanism

The synthesis of Armstrong's acid proceeds via an electrophilic aromatic substitution mechanism. The electrophile is sulfur trioxide (SO₃) or its protonated form, which is present in high concentrations in oleum.

Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene is a classic example of a reaction under kinetic and thermodynamic control.

-

Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is faster at the α-position (C1, C4, C5, C8) of the naphthalene ring. This is because the carbocation intermediate formed by the attack at the α-position is more stabilized by resonance. Thus, the initial sulfonation product is predominantly naphthalene-1-sulfonic acid.

-

Thermodynamic Control (Higher Temperatures): At higher temperatures, the sulfonation reaction becomes reversible. The β-substituted product, naphthalene-2-sulfonic acid, is sterically less hindered and therefore thermodynamically more stable. Over time at elevated temperatures, the initially formed 1-sulfonic acid can revert to naphthalene, which can then be sulfonated at the more stable 2-position.

Mechanism of Disulfonation to Armstrong's Acid

The formation of naphthalene-1,5-disulfonic acid is a result of two successive electrophilic aromatic substitution reactions.

-

First Sulfonation: The first sulfonation of naphthalene is kinetically controlled, leading primarily to the formation of naphthalene-1-sulfonic acid.

-

Second Sulfonation: The sulfonic acid group is a deactivating group and a meta-director. However, in the case of naphthalene, the directing effect is more complex. The first sulfonic acid group at the 1-position deactivates the ring it is attached to, directing the second incoming electrophile to the other ring. The substitution occurs preferentially at the 5-position (an α-position) of the second ring, which is electronically favored, leading to the formation of the 1,5-disulfonic acid. The formation of other isomers, such as the 1,6- and 1,7-disulfonic acids, also occurs but to a lesser extent.

Quantitative Data

The following tables summarize the key quantitative data related to the synthesis and properties of Armstrong's acid.

Table 1: Synthesis Parameters for Armstrong's Acid

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | Naphthalene | Refined Naphthalene |

| Sulfonating Agent | 20% Oleum, then 65% Oleum | Fuming Sulfuric Acid |

| Temperature (°C) | 20-35, then 55 | 30, then 160-162 |

| Reaction Time (hours) | 6 | 6-7.5 |

| Reported Yield (%) | ~53 | Not specified |

Table 2: Physical and Chemical Properties of Armstrong's Acid

| Property | Value |

| Chemical Formula | C₁₀H₈O₆S₂ |

| Molar Mass | 288.30 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 240-245 °C (anhydrous) |

| Solubility | Soluble in water and alcohol; practically insoluble in ether.[6] |

Table 3: Solubility of Sodium Naphthalene-1,5-disulfonate in Various Solvents at 298.15 K

| Solvent | Molar Solubility (x 10³) |

| Water | 1.54 |

| Methanol | 0.23 |

| Ethanol | 0.04 |

| 2-Propanol | 0.01 |

| Acetone | <0.01 |

(Data extracted from the Journal of Chemical & Engineering Data)

Experimental Workflows and Signaling Pathways (Visualizations)

The following diagrams illustrate the synthesis workflow and the reaction mechanism for the formation of Armstrong's acid.

Caption: A simplified workflow for the synthesis of Armstrong's acid.

Caption: The electrophilic aromatic substitution mechanism for the formation of Armstrong's acid.

References

Naphthalene-1,5-disulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-1,5-disulfonic acid, also known as Armstrong's acid, is a fluorescent organic compound that serves as a crucial intermediate in the synthesis of dyes and other organic molecules.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, and key reactions, presenting quantitative data in a structured format for easy reference.

Core Chemical and Physical Properties

Naphthalene-1,5-disulfonic acid is a colorless, crystalline solid typically obtained as a tetrahydrate.[1][2] It is a strong acid, a characteristic shared with other sulfonic acids.[1] The anhydrous form can be obtained by heating the tetrahydrate.[2]

Table 1: Physical and Chemical Properties of Naphthalene-1,5-disulfonic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₆S₂ | [2] |

| Molecular Weight | 288.3 g/mol | [2] |

| Appearance | Crystals or plates, White powder | [2][3] |

| Melting Point (Anhydrous) | 240–245 °C | [2] |

| Dehydration Temperature | 125 °C (loses water of hydration) | [2] |

| Water Solubility | 90.52 g/L at 25 °C | [2] |

| pKa (Predicted) | -0.60 ± 0.40 | [2] |

| pH | 2.4 (1 g/L in H₂O at 20 °C) | [2] |

Synthesis of Naphthalene-1,5-disulfonic Acid

The primary industrial method for the synthesis of Naphthalene-1,5-disulfonic acid is the disulfonation of naphthalene using oleum (fuming sulfuric acid).[1][2] The reaction conditions are controlled to favor the formation of the 1,5-isomer.

Experimental Protocol: Disulfonation of Naphthalene

This protocol is a generalized procedure based on common industrial practices.

Materials:

-

Naphthalene

-

20% Oleum (H₂SO₄·SO₃)

-

65% Oleum

-

Water

-

Alkaline sodium sulfate (for precipitation of the disodium salt, optional)

Procedure:

-

Naphthalene is initially mixed with 20% oleum at a temperature of 20–35 °C.[2]

-

Gradual and alternate additions of 65% oleum and more naphthalene are made to the reaction mixture.[2]

-

The mixture is then heated for 6 hours at 55 °C to ensure the completion of the disulfonation.[2]

-

Following the reaction, the mixture is added to water.[2]

-

The product, Naphthalene-1,5-disulfonic acid, can be precipitated as the free acid by cooling the aqueous solution.[2]

-

Alternatively, the disodium salt can be precipitated by the addition of alkaline sodium sulfate.[2]

-

The isolated yield is approximately 53%. The filtrate can be processed to recover the 1,6-disulfonic acid isomer.[2]

Diagram 1: Synthesis Workflow of Naphthalene-1,5-disulfonic Acid

References

Armstrong's Acid (CAS 81-04-9): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Applications of Naphthalene-1,5-disulfonic Acid

Introduction

Naphthalene-1,5-disulfonic acid, widely known as Armstrong's acid, is a fluorescent organic compound with the chemical formula C₁₀H₈O₆S₂.[1] Identified by the CAS number 81-04-9, it is a notable isomer of naphthalenedisulfonic acid.[1] This strong acid typically presents as a colorless solid and is often obtained as a tetrahydrate.[1] Its rigid naphthalene core coupled with two sulfonic acid groups imparts unique chemical properties that have led to its application in diverse fields, including the synthesis of dyes and pigments, and more recently, in the pharmaceutical sciences.[2][3] This technical guide provides a comprehensive overview of Armstrong's acid, focusing on its chemical and physical properties, detailed experimental protocols, and its applications relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Armstrong's acid is presented in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 81-04-9 | [4] |

| Molecular Formula | C₁₀H₈O₆S₂ | [4] |

| Molecular Weight | 288.3 g/mol | [4] |

| IUPAC Name | Naphthalene-1,5-disulfonic acid | [4] |

| Synonyms | Armstrong's acid, 1,5-Naphthalenedisulfonic acid | [3][4] |

| Physical Property | Value | Reference |

| Appearance | Colorless solid, white to yellowish crystalline solid | [1][3] |

| Melting Point | 240–245 °C (anhydrous) | |

| Water Solubility | Highly soluble | [3] |

| pKa | < 1 (strong acid) | [5] |

Spectroscopic Data

| Spectroscopy Type | Key Peaks/Signals | Reference |

| ¹³C NMR (ppm) | 143.5 (C-1, C-5), 131.5 (C-4a, C-8a), 129.0 (C-3, C-7), 125.5 (C-4, C-8), 124.0 (C-2, C-6) | [2] |

| ¹H NMR (ppm, Disodium Salt in DMSO-d₆) | 8.886 (d), 7.979 (d), 7.458 (t) | [2] |

| FT-IR (cm⁻¹) | ~3400 (broad, O-H), ~1600 (C=C aromatic), ~1200 (S=O), ~1040 (S-O) | [2] |

| Mass Spectrometry | Exact Mass: 287.97623 g/mol | [6] |

Experimental Protocols

Synthesis of Naphthalene-1,5-disulfonic Acid

A common method for the synthesis of Armstrong's acid is through the disulfonation of naphthalene using oleum.[1]

Materials:

-

Naphthalene

-

20% Oleum (fuming sulfuric acid)

-

65% Oleum

Procedure:

-

Naphthalene is mixed with 20% oleum at a temperature between 20-35 °C.

-

Gradual and alternating additions of 65% oleum and more naphthalene are made to the reaction mixture.

-

The mixture is then heated for 6 hours at 55 °C.

-

After the reaction is complete, the mixture is added to water.

-

The product can be precipitated as the free acid by cooling the aqueous solution or as the disodium salt by adding alkaline sodium sulfate.

-

The isolated yield is approximately 53%. The 1,6-disulfonic acid isomer can be recovered from the filtrate.

Synthesis of Naphthalene-1,5-disulfonyl Chloride

Naphthalene-1,5-disulfonyl chloride is a key derivative of Armstrong's acid used in further chemical synthesis.

Materials:

-

Disodium salt of Naphthalene-1,5-disulfonic acid (dried at 140°C for 48 hours)

-

Phosphorus pentachloride (PCl₅)

-

Chloroform

-

Distilled water

Procedure:

-

In a 1-liter round-bottomed flask, mix 132.8 g (0.4 mole) of the dried disodium salt of naphthalene-1,5-disulfonic acid with 204.3 g (1 mole) of finely divided phosphorus pentachloride.

-

Fit the flask with an air condenser and a calcium chloride drying tube.

-

Heat the mixture in an oil bath to 110°C and maintain this temperature for 1 hour, stirring intermittently with a glass rod.

-

After heating, the product will be a thick paste. Heat the flask on a steam cone under vacuum for 2 hours to remove phosphorus oxychloride and unreacted PCl₅.

-

Pulverize the resulting dry cake and transfer it to a 4-liter beaker.

-

Add 750 ml of distilled water and 2 liters of chloroform to the beaker.

-

Heat the mixture to boiling on a steam bath with vigorous stirring until most of the solid dissolves.

-

Separate the layers while still hot using a separatory funnel.

-

Heat the chloroform solution to boiling again and filter it through a large fluted filter.

-

Evaporate the chloroform to a volume of approximately 250 ml.

-

Cool the solution in an ice bath to crystallize the product.

-

Collect the crystals by filtration. Further concentration of the mother liquor can yield additional product. The total yield is typically 85–115 g (65–88%).

Applications in Research and Drug Development

While Armstrong's acid is a well-established intermediate in the dye industry, its applications in the pharmaceutical sector are also noteworthy. The naphthalene scaffold itself is a versatile platform in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[7]

As a Counterion in Drug Formulation

The disodium salt of Armstrong's acid is used as a divalent counterion for forming salts of basic drug compounds.[1] This can be an alternative to more common mesylate or tosylate salts and may influence the drug's solubility, stability, and bioavailability.[1] Salt formation with Armstrong's acid can alter the physicochemical properties of an active pharmaceutical ingredient (API), which is a critical aspect of preformulation studies in drug development.[8][9]

In Organic Synthesis

Armstrong's acid and its derivatives are valuable starting materials for the synthesis of more complex molecules. For instance, fusion of Armstrong's acid in sodium hydroxide yields the disodium salt of 1,5-dihydroxynaphthalene.[1] Nitration of Armstrong's acid leads to nitrodisulfonic acids, which are precursors to various amino derivatives.[1] These reactions open avenues for creating a library of naphthalene-based compounds for drug discovery programs.

Fluorescent Properties and Potential in Biological Imaging

Armstrong's acid is a fluorescent organic compound.[1] Naphthalene sulfonates, in general, exhibit strong fluorescence.[5] While specific protocols for using Armstrong's acid as a biological probe are not widely documented, other naphthalene sulfonic acid derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are extensively used to study protein folding and hydrophobic binding sites due to their environment-sensitive fluorescence.[10][11] The inherent fluorescence of Armstrong's acid suggests its potential for development into a fluorescent probe for biological imaging, particularly for targeting specific cellular compartments or monitoring changes in the cellular microenvironment.[12]

Visualizations

Caption: Synthesis of Armstrong's acid and its derivative.

Caption: Key application areas of Armstrong's acid.

Conclusion

Naphthalene-1,5-disulfonic acid, or Armstrong's acid, is a versatile chemical with established and emerging applications. For researchers and professionals in drug development, its utility as a counterion for active pharmaceutical ingredients and as a precursor in the synthesis of novel naphthalene-based compounds is of significant interest. Furthermore, its inherent fluorescent properties present an opportunity for the development of new tools for biological imaging and sensing. A thorough understanding of its chemical properties and synthetic routes, as outlined in this guide, is essential for harnessing its full potential in pharmaceutical research and development.

References

- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]

- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Temperature-induced pseudopolymorphism of molecular salts from a pyridyl bis-urea macrocycle and naphthalene-1,5-disulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Armstrong's acid

An In-depth Technical Guide on the Core Physical and Chemical Properties of Naphthalene-1,5-disulfonic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and spectral characterization of Armstrong's acid, also known as naphthalene-1,5-disulfonic acid. The information is collated from various scientific sources to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Armstrong's acid is a colorless, crystalline solid that is a derivative of naphthalene.[1] It is characterized by two sulfonic acid groups at the 1 and 5 positions of the naphthalene ring.[1] These electron-withdrawing groups make it a strong acid.[1]

Quantitative Data

The key physical and chemical properties of Armstrong's acid are summarized in the table below.

| Property | Value | References |

| IUPAC Name | Naphthalene-1,5-disulfonic acid | [2] |

| Synonyms | Armstrong's acid, 1,5-Naphthalenedisulfonic acid | [2][3] |

| CAS Number | 81-04-9 | [3] |

| Molecular Formula | C₁₀H₈O₆S₂ | [3] |

| Molecular Weight | 288.30 g/mol | [2] |

| Appearance | Colorless to off-white or pinkish-white crystals or powder | [1] |

| Melting Point | 240-245 °C (anhydrous) | [3] |

| Solubility | Soluble in water and alcohol; practically insoluble in ether. | [4] |

| pKa (predicted) | -0.60 ± 0.40 | [5] |

| Density | 1.704 g/cm³ | [4] |

Experimental Protocols

Synthesis of Naphthalene-1,5-disulfonic Acid

The primary industrial method for the synthesis of Armstrong's acid is the disulfonation of naphthalene using fuming sulfuric acid (oleum).[1][6] The reaction conditions are controlled to favor the formation of the 1,5-isomer.

Methodology:

-

Initial Sulfonation: Refined naphthalene is mixed with 20% oleum in a reaction vessel equipped for temperature control, maintaining the temperature between 20-35°C.[6]

-

Further Sulfonation: 65% oleum and additional naphthalene are gradually and alternately added to the reaction mixture.[6]

-

Heating: The reaction mixture is then heated to 55°C for 6 hours to drive the disulfonation.[6]

-

Precipitation: The reaction mixture is carefully added to water. The product is precipitated as the free acid upon cooling.[6] Alternatively, the disodium salt can be precipitated by the addition of alkaline sodium sulfate.[6]

-

Isolation: The precipitated solid is isolated by filtration.[6]

-

Purification: The crude product can be purified by recrystallization. For example, dissolving the crude solid in hot water, neutralizing with sodium hydroxide to a pH of 6, cooling to 15°C, and filtering can yield the purified disodium salt.

References

- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]

- 2. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 4. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of Armstrong's Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armstrong's acid, known systematically as naphthalene-1,5-disulfonic acid, is an organosulfur compound with significant applications in various scientific fields, including as a fluorescent probe and in the synthesis of dyes.[1] Its solubility in different solvent systems is a critical parameter for its application in drug development, chemical synthesis, and analytical sciences. This technical guide provides a comprehensive overview of the solubility of Armstrong's acid in organic solvents, based on available literature. It also details a standard experimental protocol for the determination of its solubility.

Chemical Properties of Armstrong's Acid

-

Chemical Formula: C₁₀H₈O₆S₂[1]

-

Molar Mass: 288.30 g/mol [2]

-

Appearance: Colorless solid, typically as a tetrahydrate.[1]

-

Acidity: It is a strong acid due to the two sulfonic acid groups.[1]

Qualitative Solubility of Armstrong's Acid

Armstrong's acid is generally characterized by its high polarity, which dictates its solubility behavior. It is described as being soluble in water and alcohol, while being practically insoluble in non-polar solvents like ether.[2] It is also reported to be highly soluble in polar organic solvents.[3]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of sodium naphthalene-1,5-disulfonate in several pure solvents at various temperatures. This data is derived from a study that utilized the gravimetric method for solubility determination.

| Temperature (K) | Water (x) | Methanol (x) | Ethanol (x) | 2-Propanol (x) | Acetone (x) |

| 283.15 | 0.03874 | 0.00135 | 0.00048 | 0.00018 | 0.00007 |

| 288.15 | 0.04218 | 0.00151 | 0.00055 | 0.00021 | 0.00008 |

| 293.15 | 0.04586 | 0.00169 | 0.00062 | 0.00024 | 0.00009 |

| 298.15 | 0.04979 | 0.00188 | 0.00070 | 0.00027 | 0.00011 |

| 303.15 | 0.05398 | 0.00209 | 0.00079 | 0.00031 | 0.00012 |

| 308.15 | 0.05845 | 0.00232 | 0.00088 | 0.00035 | 0.00014 |

| 313.15 | 0.06321 | 0.00257 | 0.00098 | 0.00039 | 0.00016 |

| 318.15 | 0.06827 | 0.00284 | 0.00110 | 0.00044 | 0.00018 |

| 323.15 | 0.07365 | 0.00313 | 0.00122 | 0.00049 | 0.00021 |

Data extracted from Yi, D., et al. (2020). "Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate in Five Pure Solvents and Three Binary Solvent Systems at the Temperature Range from 283.15 to 323.15 K". Journal of Chemical & Engineering Data, 65(1), 133-143.

The solubility of Armstrong's acid in water has been reported as 90.52 g/L at 25°C.[4]

Experimental Protocol: Determination of Armstrong's Acid Solubility via the Gravimetric Method

The following is a detailed methodology for determining the solubility of Armstrong's acid in an organic solvent using the gravimetric method. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.[5][6]

1. Materials and Equipment:

-

Armstrong's acid (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with airtight seals

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Armstrong's acid to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a predetermined time to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium by analyzing the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration stabilizes.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vial to rest in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

To ensure complete removal of any undissolved solid particles, centrifuge the collected supernatant.

-

Filter the centrifuged supernatant through a syringe filter that is compatible with the organic solvent.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precisely known volume or mass of the clear, filtered saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature that will not cause decomposition of Armstrong's acid.

-

Once the solvent is fully evaporated, place the evaporating dish containing the solid residue in a drying oven at an appropriate temperature (e.g., 105 °C) until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator to room temperature before weighing.

-

3. Data Calculation: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved Armstrong's acid = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility = (Mass of dissolved Armstrong's acid / Mass of solvent) x 100

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of Armstrong's acid solubility using the gravimetric method.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of Armstrong's acid is a key physicochemical property that influences its utility in various scientific and industrial applications. While quantitative data for the free acid in organic solvents is sparse, the available information for its sodium salt indicates a strong dependence on the polarity of the solvent and temperature. The provided experimental protocol offers a robust framework for researchers to determine the solubility of Armstrong's acid in specific organic solvents of interest, thereby facilitating its effective use in their work. Further research to quantify the solubility of the free acid in a broader range of organic solvents would be highly beneficial to the scientific community.

References

- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]

- 2. Armstrong's Acid [drugfuture.com]

- 3. Armstrong Acid | CAS 81-04-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 4. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

Stability of Naphthalene-1,5-disulfonic Acid Tetrahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Naphthalene-1,5-disulfonic acid tetrahydrate, a compound of interest in various research and development applications. This document summarizes available data on its thermal stability, hygroscopicity, and storage conditions, and provides detailed experimental protocols for key analytical techniques.

Physicochemical Properties

Naphthalene-1,5-disulfonic acid tetrahydrate is a white to almost white crystalline powder. It is the tetrahydrate form of Armstrong's acid.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₆S₂·4H₂O | |

| Molecular Weight | 360.35 g/mol | |

| CAS Number | 211366-30-2 | |

| Appearance | White to Almost white powder to crystal | |

| Purity | >98.0% (HPLC) |

Thermal Stability

Naphthalene-1,5-disulfonic acid tetrahydrate exhibits sensitivity to elevated temperatures, leading to dehydration and subsequent decomposition.

Solid-State Thermal Behavior

The solid form of Naphthalene-1,5-disulfonic acid tetrahydrate undergoes dehydration at elevated temperatures. One source indicates that the tetrahydrate dehydrates at 125 °C to yield the anhydrous form, which has a melting point in the range of 240–245 °C.

Table 1: Thermal Properties of Naphthalene-1,5-disulfonic Acid Tetrahydrate

| Parameter | Temperature (°C) | Notes |

| Dehydration | 125 | Loss of four water molecules. |

| Melting Point (Anhydrous) | 240 - 245 | Melting of the dehydrated form. |

Thermal Stability in Aqueous Solutions

Studies on the thermal stability of naphthalene disulfonates in aqueous solutions, particularly under geothermal conditions, have shown that the 1,5-isomer is the least stable among its congeners. Its stability is significantly influenced by temperature, pH, and the presence of salts.

At temperatures of 200 °C and above, Naphthalene-1,5-disulfonic acid readily transforms into 1-naphthalenesulfonate.[1] As the temperature increases further, to above 250 °C, it can decompose to form naphthalene.[2] At temperatures of 300 °C and higher, the decomposition products can include naphthalene, 1-naphthol, and 2-naphthol.[1] The presence of dissolved salts, such as sodium chloride, has been observed to slow down the rate of decomposition.[1] The stability is also pH-dependent, with desulfonation being favored under acidic conditions.[2]

Table 2: Decomposition of Naphthalene-1,5-disulfonic Acid in Aqueous Solution

| Temperature | Primary Decomposition Product(s) |

| ≥ 200 °C | 1-Naphthalenesulfonate[1] |

| > 250 °C | Naphthalene[2] |

| ≥ 300 °C | Naphthalene, 1-Naphthol, 2-Naphthol[1] |

Hygroscopicity

Specific experimental data on the hygroscopicity of Naphthalene-1,5-disulfonic acid tetrahydrate, for instance from Dynamic Vapor Sorption (DVS) studies, is not widely available. However, as a hydrated salt, it is expected to be sensitive to changes in ambient humidity. Storing the compound in a dry environment is crucial to maintain its hydrated state and prevent deliquescence or further water uptake.

Storage and Handling

For maintaining the integrity of Naphthalene-1,5-disulfonic acid tetrahydrate, the following storage and handling guidelines are recommended:

-

Storage Conditions : Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture uptake.[3] Some sources also recommend storing in a dark place.[4]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products : When involved in a fire, hazardous decomposition products such as carbon oxides and sulfur oxides can be formed.[3]

Experimental Protocols

While specific experimental data for solid-state analysis of Naphthalene-1,5-disulfonic acid tetrahydrate is limited, the following are generalized protocols for key stability-indicating techniques. These can be adapted by researchers for detailed characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and dehydration characteristics of Naphthalene-1,5-disulfonic acid tetrahydrate.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and any subsequent decomposition. The onset temperature of each mass loss step and the percentage of mass lost should be calculated.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of the anhydrous form and to observe any other thermal events such as dehydration.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 260 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to dehydration and melting. The onset temperature, peak temperature, and enthalpy of each transition should be determined.

Dynamic Vapor Sorption (DVS)

Objective: To assess the hygroscopic nature of Naphthalene-1,5-disulfonic acid tetrahydrate.

Methodology:

-

Instrument: A dynamic vapor sorption analyzer.

-

Sample Preparation: Place a known mass of the sample (typically 10-20 mg) onto the DVS sample pan.

-

Experimental Conditions:

-

Temperature: Isothermal, typically at 25 °C.

-

Relative Humidity (RH) Program:

-

Equilibrate the sample at a low RH (e.g., 0% or 5%).

-

Increase the RH in a stepwise manner (e.g., in 10% increments) up to a high RH (e.g., 90% or 95%).

-

Decrease the RH in a similar stepwise manner back to the starting RH.

-

-

Equilibrium Criterion: At each RH step, the sample mass is allowed to equilibrate until the rate of mass change is below a certain threshold (e.g., <0.002% in 5 minutes).

-

-

Data Analysis: Plot the change in mass (%) as a function of the relative humidity. The resulting sorption-desorption isotherm will reveal the extent of water uptake and any hysteresis, providing a quantitative measure of the compound's hygroscopicity.

Visualizations

Factors Affecting Stability

The stability of Naphthalene-1,5-disulfonic acid tetrahydrate is influenced by several key environmental factors. The following diagram illustrates these relationships.

Caption: Factors influencing the stability of Naphthalene-1,5-disulfonic acid tetrahydrate.

Thermal Decomposition Pathway in Aqueous Solution

The thermal degradation of Naphthalene-1,5-disulfonic acid in aqueous solution proceeds through a series of steps, particularly at elevated temperatures.

References

- 1. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 2. skpharmteco.com [skpharmteco.com]

- 3. Simultaneous measurements of X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data under controlled humidity condition: Instrumentation and application to studies on hydration, dehydration, and rehydration processes of pharmaceutical compounds | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

Armstrong's Acid: A Technical Guide to Naphthalene-1,5-disulfonic Acid

Abstract

This technical guide provides a comprehensive overview of Armstrong's acid, chemically known as naphthalene-1,5-disulfonic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the historical background, physicochemical properties, detailed experimental protocols for its synthesis, and its significant reactions and applications. All quantitative data is presented in structured tables for ease of reference, and key chemical transformations are illustrated with diagrams generated using Graphviz (DOT language) to provide clear, logical workflows.

Introduction

Armstrong's acid, or naphthalene-1,5-disulfonic acid, is a fluorescent organic compound with the chemical formula C₁₀H₆(SO₃H)₂.[1] It is a notable isomer of naphthalenedisulfonic acid and is typically found as a colorless solid, often in its tetrahydrate form.[1][2] As a sulfonic acid, it is a strong acid.[1] The compound is named after the British chemist Henry Edward Armstrong.[1] Its utility spans various industrial applications, primarily as a crucial intermediate in the synthesis of dyes and pigments.[3][4] Furthermore, its disodium salt is employed as a divalent counterion in the formulation of basic drug compounds.[1] This guide aims to provide an in-depth technical resource on its discovery, properties, synthesis, and key chemical transformations.

History and Discovery

Physicochemical Properties

Armstrong's acid is a white to yellowish solid, slightly soluble in water and highly soluble in polar organic solvents.[3] It is a disulfonic acid, characterized by the presence of two sulfonic acid groups attached to the naphthalene core.[3] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈O₆S₂ | [2][3] |

| Molar Mass | 288.30 g/mol | [3] |

| Appearance | White to yellowish solid; Crystals or plates | [2][3][5] |

| Melting Point | 240–245 °C (anhydrous); Decomposes over 300 °C | [2][3] |

| Density | ~1.6 - 1.704 g/cm³ | [3] |

| Water Solubility | 90.52 g/L at 25 °C; 1030 g/L | [2][6] |

| pKa (predicted) | -0.60 ± 0.40 | [2][7] |

| pH | 2.4 (1 g/L in H₂O at 20 °C) | [2][6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 81-04-9 | [2][3] |

| PubChem CID | 6666 | [2] |

| EINECS | 201-317-9 | [3] |

| Synonyms | Armstrong's acid, Napadisylic acid, NSC 9588 | [3] |

Experimental Protocols

The synthesis of Armstrong's acid is most commonly achieved through the disulfonation of naphthalene.[1] Several methods have been reported, with variations in the sulfonating agent, reaction temperature, and work-up procedure. Below is a detailed protocol adapted from literature descriptions for the synthesis of naphthalene-1,5-disulfonic acid.

Synthesis of Naphthalene-1,5-disulfonic Acid via Oleum Sulfonation

This protocol is based on the reaction of naphthalene with oleum (fuming sulfuric acid).

Materials:

-

Refined Naphthalene

-

20% Oleum (H₂SO₄·SO₃)

-

65% Oleum

-

Water

-

Alkaline Sodium Sulfate solution (optional, for salt precipitation)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and temperature control, mix naphthalene with 20% oleum at a controlled temperature range of 20–35 °C.[8]

-

Gradually add 65% oleum to the reaction mixture. This should be done alternately with further additions of naphthalene.[8]

-

After the additions are complete, heat the reaction mixture to 55 °C and maintain this temperature for 6 hours with continuous stirring.[8]

-

Upon completion of the reaction, carefully add the reaction mixture to water.

-

The product can be isolated in two ways:

-

Collect the precipitated product by filtration.

-

The reported yield for this process is approximately 53%.[8] The filtrate may contain the 1,6-disulfonic acid isomer, which can be recovered.[8]

Chemical Reactions and Applications

Armstrong's acid is a versatile intermediate in organic synthesis. Its sulfonic acid groups can undergo various chemical transformations, leading to the production of a range of valuable compounds.

Key Reactions of Armstrong's Acid

The primary reactions of Armstrong's acid involve the substitution of its sulfonyl groups. These reactions are crucial for the synthesis of dye precursors and other specialty chemicals.

-

Hydrolysis to Dihydroxynaphthalene: Fusion of Armstrong's acid with sodium hydroxide (NaOH) yields the disodium salt of 1,5-dihydroxynaphthalene.[1] Subsequent acidification produces 1,5-dihydroxynaphthalene.[1] The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also a useful compound.[1]

-

Nitration: Nitration of Armstrong's acid leads to the formation of nitrodisulfonic acids, which are precursors to the corresponding amino derivatives.[1]

-

Formation of Disulfonyl Chloride: Treatment of the disodium salt of naphthalene-1,5-disulfonic acid with phosphorus pentachloride (PCl₅) at 110 °C yields naphthalene-1,5-disulfonyl chloride.[2]

Applications

The primary applications of Armstrong's acid and its derivatives are in the chemical industry.

-

Dye Intermediate: It is a key precursor in the manufacturing of various azo dyes and other colorants.[3][4]

-

Drug Formulation: The disodium salt of Armstrong's acid is used as a counterion to form stable salts of basic drug compounds.[1]

-

Chelating and Complexing Agent: It can act as a chelating and complexing agent in applications such as water treatment and analytical chemistry.[3][4]

-

Phthalocyanine Synthesis: It is used as an intermediate in the synthesis of phthalocyanines, which are used as pigments and catalysts.[3]

Visualizations

The following diagrams illustrate the synthesis of Armstrong's acid and its subsequent key chemical transformations.

Caption: Synthesis of Armstrong's Acid from Naphthalene.

Caption: Key Chemical Transformations of Armstrong's Acid.

Conclusion

Armstrong's acid, or naphthalene-1,5-disulfonic acid, remains a compound of significant industrial importance, particularly in the synthesis of dyes and as a versatile chemical intermediate. This guide has provided a detailed overview of its historical context, physicochemical properties, a reproducible synthesis protocol, and its primary chemical reactions and applications. The structured presentation of data and visual workflows are intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research into novel applications of this compound, particularly in materials science and catalysis, could unveil new avenues for its utility.

References

- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]

- 2. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 3. ccount-chem.com [ccount-chem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,5-Naphthalenedisulfonic acid CAS#: 81-04-9 [m.chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Page loading... [guidechem.com]

- 8. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

The Theoretical Framework of Armstrong's Acid Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armstrong's acid, known chemically as naphthalene-1,5-disulfonic acid, is a fluorescent organic compound that has garnered interest in various scientific domains. Its intrinsic fluorescence provides a valuable tool for probing molecular environments and interactions. This technical guide delves into the core theoretical principles governing the fluorescence of Armstrong's acid, its photophysical properties, and the experimental methodologies used for its characterization. While specific quantitative data for Armstrong's acid, such as its fluorescence quantum yield and lifetime, are not extensively documented in publicly available literature, this guide provides the established theoretical basis for its fluorescence, supported by data from closely related naphthalene sulfonic acid derivatives to offer a comprehensive understanding.

Theoretical Basis of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, exciting it to a higher electronic state, and then emits a photon as it returns to its ground electronic state. This process can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

// Vibrational levels node [shape=underline, style="", color="#5F6368", height=0.02]; "S0_v0" [pos="-0.5,0.2!"]; "S0_v1" [pos="-0.5,0.4!"]; "S0_v2" [pos="-0.5,0.6!"]; "S1_v0" [pos="-0.5,2.2!"]; "S1_v1" [pos="-0.5,2.4!"]; "S1_v2" [pos="-0.5,2.6!"]; "S2_v0" [pos="-0.5,4.2!"]; "S2_v1" [pos="-0.5,4.4!"]; "S2_v2" [pos="-0.5,4.6!"]; "T1_v0" [pos="1.5,1.7!"]; "T1_v1" [pos="1.5,1.9!"]; "T1_v2" [pos="1.5,2.1!"];

// Transitions "S0" -> "S2" [label="Absorption (fs)", style=solid, color="#34A853", arrowhead=vee]; "S2" -> "S1" [label="Internal Conversion (ps)", style=dashed, color="#FBBC05", arrowhead=vee]; "S1" -> "S1_v0" [label="Vibrational Relaxation (ps)", style=dashed, color="#FBBC05", arrowhead=vee, pos="e,-0.3,2.3! s,-0.3,2.6!"]; "S1_v0" -> "S0" [label="Fluorescence (ns)", style=solid, color="#EA4335", arrowhead=vee, pos="e,-0.3,0.3! s,-0.3,2.2!"]; "S1" -> "T1" [label="Intersystem Crossing (ns-µs)", style=dashed, color="#FBBC05", arrowhead=vee]; "T1_v0" -> "S0" [label="Phosphorescence (µs-s)", style=solid, color="#EA4335", arrowhead=vee, pos="e,1.7,0.3! s,1.7,1.7!"]; } Figure 1: A generalized Jablonski diagram illustrating the key photophysical processes.

For Armstrong's acid, the fluorescence originates from the π-electron system of the naphthalene core. The absorption of a photon promotes an electron from a π bonding orbital (in the highest occupied molecular orbital, HOMO) to a π* anti-bonding orbital (in the lowest unoccupied molecular orbital, LUMO). The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through non-radiative processes like internal conversion and vibrational relaxation. From this S₁ state, it can return to the ground state (S₀) by emitting a photon, which is observed as fluorescence.

Theoretical studies on related naphthol sulfonate derivatives suggest that the lowest excited singlet states in these molecules can be described as having ¹Lₐ and ¹Lₑ character, arising from the electronic transitions within the naphthalene ring. The relative energies of these states are influenced by the position and nature of substituents, which in the case of Armstrong's acid are the two sulfonate groups. These electron-withdrawing sulfonate groups modulate the electron density of the naphthalene core, thereby affecting the energies of the electronic transitions and, consequently, the absorption and emission wavelengths.

Photophysical Properties of Armstrong's Acid

The fluorescence of Armstrong's acid is characterized by several key parameters, including its excitation and emission spectra, quantum yield, and fluorescence lifetime.

Excitation and Emission Spectra

The excitation spectrum represents the wavelengths of light that the molecule absorbs to initiate fluorescence, while the emission spectrum shows the wavelengths of light emitted. The difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.

Quantitative data for Armstrong's acid (naphthalene-1,5-disulfonic acid) shows some variability depending on the experimental conditions, such as the solvent and the presence of counter-ions.

| Compound | Excitation Maxima (λ_ex) | Emission Maxima (λ_em) | Solvent/Conditions |

| Naphthalene-1,5-disulfonic acid disodium salt | 254 nm | 360 nm | Water |

| Naphthalene-1,5-disulfonic acid (1,5-NDS) | 225 nm | 338 nm | Not specified |

| Salts of Naphthalene-1,5-disulfonic acid | 346 nm | ~392 nm | Solid State |

Note: The variability in the reported values highlights the sensitivity of the fluorescence of Armstrong's acid to its local environment.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.

Factors Influencing Fluorescence

The fluorescence of Armstrong's acid is influenced by a variety of factors, both intrinsic to its molecular structure and extrinsic, related to its environment.

-

Solvent Polarity: As with many aromatic fluorophores, the fluorescence of Armstrong's acid is expected to be sensitive to solvent polarity. In more polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.

-

pH: The sulfonate groups of Armstrong's acid are strong acids and will be deprotonated over a wide pH range. However, extreme pH values could potentially affect the electronic structure of the naphthalene ring and thus its fluorescence.

-

Temperature: Increasing the temperature generally leads to a decrease in fluorescence intensity due to an increase in the rate of non-radiative decay processes.

-

Quenching: The presence of quenching agents, such as molecular oxygen or heavy atoms, can decrease fluorescence intensity by providing alternative pathways for the excited state to return to the ground state without emitting a photon.

Experimental Protocols

While a specific, detailed protocol for measuring the fluorescence of Armstrong's acid is not widely published, a general methodology based on standard spectrofluorometry techniques can be outlined.

General Spectrofluorometry Protocol

Objective: To measure the excitation and emission spectra of Armstrong's acid.

Materials:

-

Armstrong's acid (or its salt)

-

Spectroscopic grade solvent (e.g., ultrapure water, ethanol)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a dilute stock solution of Armstrong's acid in the chosen solvent. From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement (typically with an absorbance between 0.01 and 0.1 at the excitation maximum to avoid inner filter effects).

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission monochromator slits to an appropriate width (e.g., 5 nm).

-

Place a cuvette containing the solvent blank in the sample holder.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 360 nm).

-

Scan a range of excitation wavelengths (e.g., 200-350 nm) to obtain the excitation spectrum.

-

Subtract the blank spectrum from the sample spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum from the excitation spectrum (e.g., 254 nm).

-

Scan a range of emission wavelengths (e.g., 300-500 nm) to obtain the emission spectrum.

-

Subtract the blank spectrum from the sample spectrum.

-

Applications in Research and Drug Development

The fluorescent properties of Armstrong's acid and its derivatives make them potentially useful in several areas:

-

Fluorescent Probes: Their sensitivity to the local environment could be exploited to study protein binding sites, membrane properties, and other micro-heterogeneous systems.

-

Analytical Reagents: The fluorescence can be used for the quantitative determination of certain analytes through fluorescence quenching or enhancement mechanisms.

-

Material Science: Naphthalene sulfonates are used in the synthesis of polymers and other materials where their fluorescent properties can be incorporated for sensing or imaging applications.

Conclusion

Armstrong's acid is a fluorescent molecule whose photophysical properties are rooted in the electronic transitions of its naphthalene core, modulated by the presence of two sulfonate groups. While a complete quantitative characterization of its fluorescence is not extensively available, the theoretical principles governing its behavior are well-understood within the broader context of aromatic fluorophores. The sensitivity of its fluorescence to environmental factors suggests its potential as a versatile probe in various scientific and industrial applications. Further research to quantify its fluorescence quantum yield and lifetime in different environments would be invaluable for unlocking its full potential as a fluorescent tool.

An In-Depth Technical Guide to the Health and Safety of Naphthalene-1,5-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Naphthalene-1,5-disulfonic acid (CAS No. 81-04-9), also known as Armstrong's acid.[1] The information is compiled to assist professionals in handling this chemical safely and understanding its toxicological profile.

Physicochemical and Toxicological Data

Quantitative data for Naphthalene-1,5-disulfonic acid and its disodium salt are summarized below for clear reference and comparison.

Table 1: Physicochemical Properties of Naphthalene-1,5-disulfonic Acid

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈O₆S₂ | [2] |

| Molar Mass | 288.3 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder/plates | [5][6] |

| Melting Point | 240–245°C (anhydrous) | [2][6] |

| Boiling Point | ~400.53°C (estimate) | [2][6] |

| Density | ~1.704 g/cm³ | [2][6] |

| Water Solubility | 90.52 g/L at 25°C | [2] |

| pH | 2.4 (1 g/L in H₂O, 20°C) | [4] |

| Vapor Pressure | 0 Pa at 25°C | [2][6] |

Table 2: Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose 50%) | Rat | Oral | 2420 mg/kg | [4] |

| Skin Corrosion/Irritation | N/A | Dermal | Causes severe skin burns | [3][7] |

| Eye Damage/Irritation | N/A | Ocular | Causes serious eye damage | [3][7] |

Note: The oral LD₅₀ value is for the disodium salt of naphthalene-1,5-disulfonic acid. The toxicological properties of the acid form have not been fully investigated, but it is classified as corrosive.

Hazard Identification and Classification

The compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Data sourced from multiple reports aggregated by ECHA and PubChem.[3]

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on naphthalene-1,5-disulfonic acid are not publicly available. However, the cited data would have been generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key, representative experiments.

3.1. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is used to determine the median lethal dose (LD₅₀) of a substance while minimizing animal use.[8][9][10]

-

Principle: A sequential dosing regimen is used where the outcome of one animal determines the dose for the next. If an animal survives, the dose for the subsequent animal is increased; if it dies, the dose is decreased. This allows for a more precise estimation of the LD₅₀ with fewer animals.[8][11]

-

Test Animals: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used.[11] Animals are acclimatized to laboratory conditions and fasted before dosing.[12]

-

Procedure:

-

Dose Selection: The first animal receives a dose one step below the best preliminary estimate of the LD₅₀.[12]

-

Administration: The test substance is administered orally, typically via gavage. The volume is usually limited to 1-2 mL/100g of body weight.[8]

-

Observation: Animals are dosed sequentially, usually at 48-hour intervals.[12] Each animal is observed closely for the first 30 minutes, periodically for the first 24 hours, and then daily for a total of 14 days.[8] Observations include clinical signs of toxicity, time of onset, and mortality.[8]

-

Dose Adjustment: The dose for the next animal is adjusted up or down by a constant factor based on the previous outcome.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method after a series of reversals (survival followed by death, or vice versa) has been observed.[12]

-

3.2. In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 431)

This in vitro method assesses the potential of a substance to cause skin corrosion by using a three-dimensional model that mimics human skin.[13][14]

-

Principle: The test substance is applied topically to the surface of a reconstructed human epidermis model. Skin corrosion is identified by the substance's ability to penetrate the stratum corneum and cause cytotoxicity in the underlying cell layers, measured as a reduction in cell viability.[13]

-

Test System: A commercially available, validated RhE model consisting of keratinocytes cultured to form a multi-layered, differentiated epidermis.

-

Procedure:

-

Preparation: Triplicate tissue models are pre-incubated in a cell culture incubator.

-

Application: A defined amount of the test substance (e.g., 25 mg for solids, 50 µL for liquids) is applied to the apical surface of the tissue. A negative control (e.g., water) and a positive control (e.g., a known corrosive) are run concurrently.[13]

-

Exposure: Tissues are exposed to the substance for two distinct time points, typically 3 minutes and 1 hour.[13]

-

Viability Assessment: After exposure, the test substance is washed off. Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase in viable cells converts the yellow MTT tetrazolium salt into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[13]

-

Classification: The substance is classified based on the percentage of cell viability compared to the negative control at both time points. For example, if viability is <50% after 3 minutes, or <15% after 60 minutes, the substance is classified as corrosive (UN GHS Category 1).[13]

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate standard workflows and concepts relevant to the safety assessment of chemicals like naphthalene-1,5-disulfonic acid.

References

- 1. Armstrong's acid - Wikipedia [en.wikipedia.org]

- 2. NAPHTHALENE-1,5-DISULFONIC ACID DISODIUM SALT [chembk.com]

- 3. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 12. oecd.org [oecd.org]

- 13. x-cellr8.com [x-cellr8.com]

- 14. episkin.com [episkin.com]

Methodological & Application

Application Notes and Protocols: Armstrong's Acid as a Counterion for Basic Drug Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selection of an appropriate salt form for a basic active pharmaceutical ingredient (API) is a critical step in drug development. The physicochemical properties of the salt, such as solubility, stability, dissolution rate, and bioavailability, can be significantly influenced by the choice of the counterion.[1][2][3] While common counterions like hydrochloride and mesylate are widely used, there is a growing interest in exploring alternative salt formers that can offer unique advantages.[1] Armstrong's acid, or naphthalene-1,5-disulfonic acid, is a strong, divalent organic acid that presents an attractive alternative for the salification of basic drug compounds.[4] Its disodium salt is sometimes used as a divalent counterion, forming what is known as a naphthalenedisulfonate salt.[4]

These application notes provide a comprehensive overview of the use of Armstrong's acid as a counterion for basic drug compounds. We will explore the physicochemical properties of Armstrong's acid, the potential benefits of its use in drug formulation, and provide detailed protocols for the synthesis and characterization of naphthalenedisulfonate salts of basic drugs.

Physicochemical Properties of Armstrong's Acid

Armstrong's acid is a colorless, crystalline solid that is soluble in water and alcohol but practically insoluble in ether.[1] It is a strong acid due to the presence of two sulfonic acid groups.[4]

| Property | Value | Reference |

| Chemical Name | Naphthalene-1,5-disulfonic acid | [1] |

| CAS Number | 81-04-9 | [1] |

| Molecular Formula | C₁₀H₈O₆S₂ | [1] |

| Molecular Weight | 288.30 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in water and alcohol; practically insoluble in ether | [1] |

Advantages of Using Armstrong's Acid as a Counterion

The use of Armstrong's acid as a counterion can offer several potential advantages in drug development:

-

Improved Solubility: Salt formation is a common strategy to enhance the aqueous solubility of poorly soluble drugs.[1][2] The highly polar nature of the two sulfonic acid groups in Armstrong's acid can significantly improve the solubility of a basic drug.

-

Enhanced Stability: The choice of counterion can impact the chemical and physical stability of a drug.[2][5] Naphthalenedisulfonate salts may exhibit improved stability against hydrolysis and oxidation compared to other salt forms.

-

Modified Dissolution Rate: The dissolution rate of a drug is a key factor influencing its bioavailability.[2] By forming a salt with Armstrong's acid, the dissolution profile of a basic drug can be tailored to achieve a desired therapeutic effect.

-

Crystalline Salt Formation: Armstrong's acid has a rigid, planar structure that can facilitate the formation of stable, crystalline salts with basic drugs, which is often a desirable characteristic for pharmaceutical manufacturing and formulation.

Case Study: CFT Naphthalenedisulfonate

A notable example of the use of Armstrong's acid as a counterion is with the stimulant drug CFT (WIN 35,428), a phenyltropane-based dopamine reuptake inhibitor structurally derived from cocaine.[6][7] The naphthalenedisulfonate salt of CFT is the most commonly used form in scientific research due to its high solubility in water.[6][7]

| Property | CFT (Free Base) | Cocaine Hydrochloride | CFT Naphthalenedisulfonate |

| Molecular Formula | C₁₆H₂₀FNO₂ | C₁₇H₂₁NO₄·HCl | C₁₆H₂₀FNO₂·C₁₀H₈O₆S₂ |

| Molecular Weight | 277.34 g/mol | 339.81 g/mol | 565.63 g/mol |

| Melting Point | Not readily available | 195 °C | 202-204 °C |

| Aqueous Solubility | Insoluble | Very soluble (~1 in 0.5) | Soluble |

Experimental Protocols

I. General Protocol for the Synthesis of a Naphthalenedisulfonate Salt of a Basic Drug

This protocol provides a general method for the preparation of a naphthalenedisulfonate salt of a basic drug compound. The specific conditions, such as solvent and temperature, may need to be optimized for each specific drug.

Materials:

-

Basic drug (free base)

-

Armstrong's acid (naphthalene-1,5-disulfonic acid)

-

Suitable solvent (e.g., ethanol, methanol, isopropanol, acetone, water, or a mixture)

-

Stirring plate and magnetic stir bar

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of the Basic Drug: Dissolve the basic drug (1 equivalent) in a suitable solvent in a round-bottom flask with stirring. Gentle heating may be applied to aid dissolution.

-

Preparation of Armstrong's Acid Solution: In a separate container, dissolve Armstrong's acid (0.5 equivalents for a 2:1 drug-to-acid salt, or 1 equivalent for a 1:1 salt) in the same or a miscible solvent.

-

Salt Formation: Slowly add the Armstrong's acid solution to the stirred solution of the basic drug at room temperature or a slightly elevated temperature.

-

Precipitation/Crystallization: The naphthalenedisulfonate salt may precipitate immediately or upon cooling. If no precipitate forms, the solution can be concentrated by evaporation or an anti-solvent can be added to induce crystallization. The solution can also be stored at a low temperature (e.g., 4 °C) to promote crystal growth.

-

Isolation of the Salt: Collect the precipitated salt by filtration using a Büchner funnel.

-

Washing: Wash the collected salt with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the salt in a drying oven at an appropriate temperature or under vacuum in a desiccator to a constant weight.

II. Protocol for the Characterization of the Naphthalenedisulfonate Salt

The newly synthesized salt should be thoroughly characterized to confirm its identity, purity, and physicochemical properties.

1. Melting Point Determination:

-

Apparatus: Melting point apparatus.

-

Procedure: Determine the melting point of the dried salt. A sharp melting point range is indicative of a pure crystalline compound.

2. Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR Spectroscopy:

-

Purpose: To confirm the structure of the salt and the stoichiometric ratio of the drug to the counterion.

-

Procedure: Dissolve the salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) and acquire the NMR spectra. Compare the spectra to those of the free base and Armstrong's acid.

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify characteristic functional group vibrations and confirm salt formation.

-

Procedure: Acquire the IR spectrum of the solid salt using a KBr pellet or ATR accessory. Look for changes in the vibrational frequencies of the amine group of the drug and the sulfonic acid groups of the counterion.

-

3. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the salt and quantify any impurities.

-

Procedure: Develop a suitable HPLC method (column, mobile phase, detector) to separate the drug, counterion, and any potential impurities.

-

-

Elemental Analysis:

-

Purpose: To confirm the elemental composition of the salt and its stoichiometry.

-

Procedure: Submit a sample of the dried salt for elemental analysis (C, H, N, S).

-

4. Solubility Determination:

-

Method: Shake-flask method.

-

Procedure:

-

Add an excess amount of the salt to a known volume of a specific solvent (e.g., water, phosphate buffer at different pH values) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter or centrifuge the suspension to separate the undissolved solid.

-

Analyze the concentration of the drug in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Visualizations

Dopamine Transporter (DAT) Signaling Pathway

The primary mechanism of action for cocaine and its analogs, such as CFT, is the inhibition of the dopamine transporter (DAT).[8][9][10] This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.[4][8][11] By blocking DAT, these drugs increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission and their characteristic stimulant effects.[8]

Caption: Mechanism of action of CFT, a basic drug, on the dopamine transporter.

Experimental Workflow for Salt Formation and Characterization

The following diagram illustrates the logical flow of the experimental work involved in the synthesis and characterization of a naphthalenedisulfonate salt of a basic drug.

Caption: Workflow for the synthesis and characterization of a drug salt.

Conclusion

Armstrong's acid offers a valuable, albeit less common, alternative to traditional counterions for the salt formation of basic drug compounds. The potential for improved physicochemical properties, such as solubility and stability, warrants its consideration during salt screening studies. The provided protocols offer a starting point for the synthesis and characterization of naphthalenedisulfonate salts, enabling researchers to explore the benefits of this unique counterion in their drug development programs. Further systematic studies directly comparing the properties of naphthalenedisulfonate salts with other common salt forms are needed to fully elucidate the advantages and potential applications of Armstrong's acid in pharmaceutical formulation.

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 3. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WIN-35428 - Wikipedia [en.wikipedia.org]

- 7. WIN 35428 | Semantic Scholar [semanticscholar.org]

- 8. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 11. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Armstrong's Acid in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Armstrong's acid (naphthalene-1,5-disulfonic acid) as a key intermediate in the production of azo dyes. The following sections detail the chemical pathways, experimental protocols, and relevant data for the synthesis of a representative azo dye, highlighting the versatility of Armstrong's acid in chromophore development.

Introduction

Armstrong's acid, a di-sulfonated derivative of naphthalene, is a crucial building block in the synthesis of a variety of dyestuffs.[1] Its two sulfonic acid groups enhance the water solubility of the resulting dyes and provide sites for further chemical modification, making it a valuable precursor in the design of high-performance colorants. The conversion of Armstrong's acid to amino-naphthalenedisulfonic acids is a critical step, as these amino derivatives serve as the diazo component in the azo coupling reaction, the cornerstone of azo dye chemistry. This document outlines the synthetic route from Armstrong's acid to a representative azo dye, providing detailed protocols for each stage.

Chemical Properties of Armstrong's Acid

A summary of the key chemical and physical properties of Armstrong's acid is presented in Table 1.

| Property | Value |

| Chemical Name | Naphthalene-1,5-disulfonic acid |

| Synonyms | Armstrong's acid |

| CAS Number | 81-04-9 |

| Molecular Formula | C₁₀H₈O₆S₂ |

| Molecular Weight | 288.30 g/mol |

| Appearance | White to yellowish solid |

| Solubility | Slightly soluble in water, highly soluble in polar organic solvents |

| Melting Point | Decomposes above 240 °C |

Synthetic Pathway Overview

The overall synthetic pathway for the production of an azo dye from Armstrong's acid involves three main stages:

-

Nitration: Introduction of a nitro group onto the naphthalene ring of Armstrong's acid.

-

Reduction: Conversion of the nitro group to an amino group to form an amino-naphthalenedisulfonic acid.

-